molecular formula C11H7NO3 B7841239 2-Formylquinoline-6-carboxylic acid

2-Formylquinoline-6-carboxylic acid

Cat. No.: B7841239
M. Wt: 201.18 g/mol
InChI Key: YFYWQGDKKGHVAH-UHFFFAOYSA-N
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Description

2-Formylquinoline-6-carboxylic acid is a quinoline derivative, characterized by the presence of a formyl group at the 2-position and a carboxylic acid group at the 6-position of the quinoline ring. Quinolines are nitrogen-containing heterocyclic aromatic compounds, widely recognized for their diverse biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-formylquinoline-6-carboxylic acid can be achieved through various methods. One common approach involves the cyclization of o-aminobenzaldehyde with malonic acid in the presence of a catalyst. This reaction typically requires refluxing in a suitable solvent such as ethanol or acetic acid . Another method involves the use of α,β-unsaturated aldehydes, which undergo cyclization in the presence of a catalyst to form the quinoline ring .

Industrial Production Methods: Industrial production of quinoline derivatives often employs green and sustainable methods. These include microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts. For instance, the use of ionic liquids and ultrasound-promoted synthesis has been reported to enhance the efficiency and yield of quinoline derivatives .

Chemical Reactions Analysis

Types of Reactions: 2-Formylquinoline-6-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Formylquinoline-6-carboxylic acid has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 2-formylquinoline-6-carboxylic acid involves its interaction with various molecular targets and pathways. In biological systems, quinoline derivatives are known to inhibit enzymes such as DNA gyrase and topoisomerase IV, which are essential for DNA replication and transcription. This inhibition leads to the disruption of bacterial DNA synthesis, resulting in cell death . Additionally, quinoline derivatives can interact with other cellular targets, leading to their diverse biological activities .

Comparison with Similar Compounds

    Quinoline: The parent compound, which lacks the formyl and carboxylic acid groups.

    2-Formylquinoline: Similar to 2-formylquinoline-6-carboxylic acid but lacks the carboxylic acid group.

    6-Carboxyquinoline: Similar to this compound but lacks the formyl group.

Uniqueness: this compound is unique due to the presence of both the formyl and carboxylic acid groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

2-formylquinoline-6-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7NO3/c13-6-9-3-1-7-5-8(11(14)15)2-4-10(7)12-9/h1-6H,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFYWQGDKKGHVAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=N2)C=O)C=C1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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